molecular formula C10H14N2O B8528787 2-Tert-butoxy-4-vinylpyrimidine

2-Tert-butoxy-4-vinylpyrimidine

Cat. No.: B8528787
M. Wt: 178.23 g/mol
InChI Key: MZVDZEKCZFJQTN-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-vinylpyrimidine is a pyrimidine derivative featuring a tert-butoxy group at the 2-position and a vinyl substituent at the 4-position. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at the 1- and 3-positions, which confer distinct electronic and steric properties compared to pyridine (one nitrogen) or benzene. The tert-butoxy group is a bulky, electron-donating substituent that enhances steric hindrance and may stabilize the compound against hydrolysis or oxidation. The vinyl group introduces reactivity for applications in polymerization, cross-coupling reactions, or as a synthetic intermediate in pharmaceuticals and materials science.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-ethenyl-2-[(2-methylpropan-2-yl)oxy]pyrimidine

InChI

InChI=1S/C10H14N2O/c1-5-8-6-7-11-9(12-8)13-10(2,3)4/h5-7H,1H2,2-4H3

InChI Key

MZVDZEKCZFJQTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=N1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, we analyze key differences in substituent effects, reactivity, and applications.

2.1. Substituent Effects
  • Tert-butoxy vs. Methoxy/Alkoxy Groups :
    The tert-butoxy group in 2-tert-butoxy-4-vinylpyrimidine provides greater steric protection and oxidative stability compared to smaller alkoxy groups (e.g., methoxy). For example, tert-butoxy-substituted pyridines (e.g., compounds in ) exhibit prolonged shelf life due to reduced susceptibility to nucleophilic attack.

  • Vinyl vs. Halogen/Hydroxymethyl Groups :
    The 4-vinyl group enables participation in Heck couplings or radical polymerizations, unlike halogenated analogs (e.g., 2-chloro derivatives in ), which are typically used in SNAr reactions.

2.2. Structural Analogs in Pyridine vs. Pyrimidine Systems

The provided evidence focuses on pyridine derivatives (e.g., ID 102 and 103 ), which differ from pyrimidines in nitrogen count and aromaticity. For instance:

  • Electronic Effects : Pyrimidines have lower electron density due to two electronegative nitrogen atoms, making them less reactive toward electrophilic substitution than pyridines.
  • Steric Profiles : The tert-butoxy group in pyrimidines may experience enhanced steric repulsion due to the smaller ring size compared to pyridines.
2.3. Data Table: Key Properties of Selected Compounds
Compound Name Heterocycle Substituents (Positions) Reactivity/Applications Stability
This compound Pyrimidine 2-tert-butoxy, 4-vinyl Polymerization, cross-coupling High (steric shield)
2-Chloro-3-(dimethoxymethyl)pyridine Pyridine 2-chloro, 3-dimethoxymethyl SNAr reactions, agrochemical synthesis Moderate
4-(tBDMS-oxymethyl)-2-chloropyridine Pyridine 4-tBDMS-oxymethyl, 2-chloro Protecting-group strategies High (silyl ether)

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